molecular formula C12H12N2O B8384299 1-[4-(1-Imidazolyl)-phenyl]-2-propanone

1-[4-(1-Imidazolyl)-phenyl]-2-propanone

Cat. No.: B8384299
M. Wt: 200.24 g/mol
InChI Key: CKNRSJNGRMVWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Imidazolyl)-phenyl]-2-propanone is a ketone derivative featuring a phenyl ring substituted at the para position with an imidazole moiety. The imidazole group, a five-membered aromatic heterocycle containing two nitrogen atoms, confers unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry and materials science due to the imidazole’s ability to participate in hydrogen bonding and coordination chemistry. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol (estimated from analogous structures) .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-(4-imidazol-1-ylphenyl)propan-2-one

InChI

InChI=1S/C12H12N2O/c1-10(15)8-11-2-4-12(5-3-11)14-7-6-13-9-14/h2-7,9H,8H2,1H3

InChI Key

CKNRSJNGRMVWOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 1-(4-tert-Butylphenyl)propan-2-one

  • Structural Differences: 1-[4-(1-Imidazolyl)-phenyl]-2-propanone: Phenyl ring substituted with imidazole (polar, aromatic heterocycle). 1-(4-tert-Butylphenyl)propan-2-one: Phenyl ring substituted with tert-butyl (bulky, non-polar alkyl group) .
Property This compound 1-(4-tert-Butylphenyl)propan-2-one
Molecular Formula C₁₂H₁₂N₂O C₁₃H₁₈O
Molecular Weight (g/mol) 200.24 190.28
Key Functional Group Imidazole (polar, H-bond donor/acceptor) tert-Butyl (hydrophobic)
Solubility Higher in polar solvents (e.g., DMSO) Higher in non-polar solvents
  • Chemical Reactivity :
    • The imidazole group enhances electrophilic substitution reactivity on the phenyl ring due to electron-donating resonance effects. In contrast, the tert-butyl group deactivates the ring via steric hindrance and inductive effects .

Comparison with (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

  • Structural Differences: Target Compound: Saturated propanone backbone. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: α,β-unsaturated ketone (propenone) with a 4-methylphenyl group .
Property Target Compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]propenone
Backbone Saturated ketone Conjugated enone system
Substituent Single phenyl-imidazole Additional 4-methylphenyl group
Reactivity Less prone to nucleophilic addition Reactive towards Michael addition
  • Applications: The α,β-unsaturated system in the propenone derivative is advantageous in synthesis (e.g., cycloadditions), whereas the saturated ketone in the target compound may offer greater stability in biological environments .

Comparison with 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole

  • Functional Group Contrast :
    • Target Compound : Ketone group.
    • 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole : Tetrazole ring (acidic, bioisostere for carboxylic acids) .
Property Target Compound 5-[4-(1-Imidazolyl)phenyl]-2H-tetrazole
Functional Group Ketone Tetrazole
Acidity (pKa) ~20 (ketone) ~4.5–5 (tetrazole)
Biological Relevance Potential kinase inhibition Antibacterial/viral applications
  • Coordination Chemistry :
    • Tetrazole’s nitrogen-rich structure enables metal coordination, whereas the ketone in the target compound may participate in Schiff base formation .

Comparison with 1-[4-(Phenylmethoxy)phenyl]-2-propanone

  • Substituent Effects: Target Compound: Imidazole (electron-rich, polar). 1-[4-(Phenylmethoxy)phenyl]-2-propanone: Benzyloxy group (electron-donating, lipophilic) .
Property Target Compound 1-[4-(Phenylmethoxy)phenyl]-2-propanone
Solubility Moderate polarity High lipophilicity
Synthetic Utility Catalyst in coordination chemistry Intermediate in fragrance synthesis
  • Safety Profile :
    • Benzyloxy derivatives may require precautions due to flammability, while imidazole-containing compounds might exhibit higher toxicity thresholds .

Preparation Methods

Copper(I) Iodide with 1,3-Di(pyridin-2-yl)propane-1,3-dione

A widely reported approach utilizes 4-haloacetophenone derivatives and imidazole under copper catalysis.

Procedure :

  • Reagents : 4-Iodoacetophenone (1 equiv), imidazole (1–2 equiv), CuI (10 mol%), 1,3-di(pyridin-2-yl)propane-1,3-dione (10 mol%), K₂CO₃ (2 equiv), DMF (15 mL)

  • Conditions : N₂ atmosphere, 110°C, 12–18 h

  • Workup : Ethyl acetate extraction, brine washing, silica gel chromatography

Yield : 92% for 4-fluoro analogues; iodine substituents enhance reactivity.

Mechanism :

  • Oxidative Addition : Cu(I) inserts into the C–X bond of 4-iodoacetophenone.

  • Transmetalation : Imidazole attacks the aryl-Cu intermediate.

  • Reductive Elimination : Forms the C–N bond, regenerating Cu(I).

Advantages : High yields, tolerance to electron-withdrawing groups.
Limitations : Requires high temperatures, expensive ligands.

Palladium-Catalyzed N-Arylation

Palladium nanoparticles enable milder conditions and recyclability, as demonstrated in aqueous systems.

Pd/AlO(OH) Nanoparticles in H₂O/iPrOH

Procedure :

  • Reagents : 4-Iodoacetophenone (1 equiv), imidazole (1 equiv), Pd/AlO(OH) NPs (25 mg, 0.12 mol%), KOH (3 mmol), H₂O/iPrOH (1:1, 4 mL)

  • Conditions : Ultrasound, 2 h, 20–25°C

  • Workup : Centrifugation, ethyl acetate extraction

Yield : 77–93% for aryl iodides; iodine > bromine > chlorine in reactivity.

Optimized Parameters :

ParameterValue
Catalyst Loading0.12 mol% Pd
BaseKOH (3 mmol)
SolventH₂O/iPrOH (1:1)
Reaction Time2 h

Mechanism :

  • Oxidative Addition : Pd(0) → Pd(II) via aryl iodide activation.

  • Amine Coordination : Imidazole binds to Pd(II).

  • Reductive Elimination : Forms C–N bond, regenerates Pd(0).

Advantages : Low catalyst loading, ambient temperature.
Limitations : Limited to aryl iodides; nitro groups reduce yields.

Oxidative Synthesis via DMSO/K₂S₂O₈

A one-pot method employs acetophenone derivatives, imidazole, and redox agents.

DMSO-Mediated Oxidation

Procedure :

  • Reagents : Acetophenone (1 equiv), imidazole (0.5 equiv), NH₄I (1 equiv), K₂S₂O₈ (0.5 equiv), DMSO (2 mL)

  • Conditions : Air, 140°C, 1 h

  • Workup : Crude product isolated via silica chromatography

Key Steps :

  • Iodination : K₂S₂O₈ oxidizes iodide to I₂, which α-iodinates acetophenone.

  • Oxidation : DMSO converts α-iodoacetophenone to benzoylformaldehyde.

  • Cyclization : Formaldehyde reacts with imidazole and NH₄I to form the imidazole ring.

Yield : 71% for phenethylamine derivatives; aromatic amines incompatible.

Parameters :

ParameterValue
Temperature140°C
OxidantK₂S₂O₈
SolventDMSO

Advantages : No catalyst required, low-cost reagents.
Limitations : High temperature, limited substrate scope.

Comparative Analysis

MethodCatalystConditionsYield (%)AdvantagesLimitations
Copper Catalysis CuI + Ligand110°C, 12–18 h90–92High yield, broad substrateHigh temp, ligand cost
Pd Catalysis Pd/AlO(OH) NPs25°C, 2 h77–93Mild conditions, recyclableLimited to iodides
Oxidative K₂S₂O₈/DMSO140°C, 1 h60–71No catalyst, low costHigh temp, narrow scope

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(1-Imidazolyl)-phenyl]-2-propanone, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Form the imidazole ring via cyclization of α-aminoketones or condensation of glyoxal with ammonia and aldehydes .
  • Step 2 : Attach the phenyl-propanone moiety using cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or nucleophilic substitution .
  • Optimization : Vary catalysts (e.g., Pd for cross-coupling), solvents (polar aprotic like DMF), and temperature (80–120°C). Monitor intermediates via TLC/HPLC.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Techniques :

  • NMR : Confirm aromatic protons (δ 7.2–8.5 ppm for imidazole/phenyl) and ketone carbonyl (δ ~2.1 ppm for propanone CH3) .
  • Mass Spectrometry : Compare observed molecular ion ([M+H]+) with theoretical m/z (e.g., 215.1 for C12H12N2O).
  • IR Spectroscopy : Identify C=O stretch (~1700 cm⁻¹) and imidazole N-H stretch (~3100 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; limited in water. Pre-saturate solvents for kinetic studies .
  • Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor by HPLC for decomposition products (e.g., imidazole ring opening) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring modulate the reactivity of this compound?

  • Approach :

  • Introduce electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups at the phenyl para-position.
  • Compare reaction rates in nucleophilic additions (e.g., Grignard) or redox reactions (e.g., ketone reduction).
  • Use DFT calculations (B3LYP/6-31G*) to map electron density distribution .

Q. What computational strategies predict the biological activity of this compound against kinase targets?

  • Protocol :

  • Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize binding poses with ΔG < -8 kcal/mol.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess protein-ligand complex stability .
  • Validate with enzymatic assays (IC50 determination) .

Q. How can researchers resolve contradictory data on the compound’s antimicrobial efficacy across studies?

  • Analysis Framework :

  • Variable Control : Standardize MIC assays (e.g., broth microdilution per CLSI guidelines).
  • Structural Analogues : Compare with 4'-(1-Imidazolyl)acetophenone (CAS 10041-06-2) to isolate substituent effects .
  • Meta-Analysis : Pool data from >5 studies; apply statistical models (e.g., random-effects) to identify confounding variables (e.g., bacterial strain variability) .

Q. What methodologies optimize regioselectivity in functionalizing the imidazole ring?

  • Strategies :

  • Directed Lithiation : Use LDA at -78°C with isoprene as a promoter to target C2 of imidazole .
  • Protecting Groups : Block N1 with SEM-Cl to direct electrophiles to C4/C5 .
  • Catalysis : Employ Rh-catalyzed C-H activation for arylations .

Q. How does the compound’s photostability impact its utility in optopharmacology?

  • Experimental Design :

  • UV-Vis Spectroscopy : Irradiate at λmax (~270 nm) and monitor absorbance decay.
  • LC-MS : Identify photoproducts (e.g., Norrish-type cleavage of propanone).
  • Application : Modify with light-protective groups (e.g., nitrobenzyl) for controlled activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.